molecular formula C19H21N7O3 B3411617 ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate CAS No. 920385-10-0

ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate

Cat. No.: B3411617
CAS No.: 920385-10-0
M. Wt: 395.4 g/mol
InChI Key: OKIVMIGUOGVHED-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with G-protein coupled receptors (GPCRs) and certain kinases, which play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound binds to its target receptors or enzymes, leading to a conformational change that either activates or inhibits the receptor’s activity. This interaction can result in the modulation of downstream signaling pathways, altering cellular responses such as gene expression, protein synthesis, and metabolic activity .

Biochemical Pathways

The compound affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are critical for regulating cell survival, proliferation, and differentiation. By modulating these pathways, the compound can influence various cellular processes, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility, stability, and the presence of metabolic enzymes .

Result of Action

At the molecular level, the compound’s action results in the inhibition or activation of specific signaling pathways, leading to changes in gene expression and protein activity. At the cellular level, this can manifest as altered cell proliferation, apoptosis, or differentiation. These effects can contribute to the compound’s therapeutic potential in treating diseases like cancer, where abnormal cell growth and survival are key issues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester. This is typically achieved using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine: Shares the triazolopyrimidine core but lacks the piperazine and ester functionalities.

    4-(4-Methylphenyl)-1H-[1,2,3]triazole: Contains the triazole ring but differs in the substitution pattern and lacks the pyrimidine ring.

Uniqueness

Ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate is unique due to its combination of the triazolopyrimidine core with the piperazine and ester functionalities. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-3-29-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-12-20-16)26(23-22-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIVMIGUOGVHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate
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ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate
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ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate
Reactant of Route 4
ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate
Reactant of Route 6
ethyl 2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoacetate

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